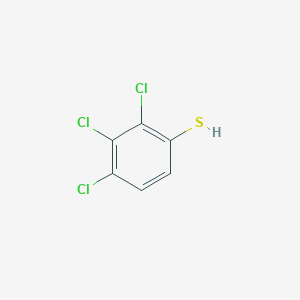
2,3,4-Trichlorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorobenzenethiol is an organic compound with the molecular formula C₆H₃Cl₃S. It is a derivative of benzenethiol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzenethiol can be synthesized through several methods, including the chlorination of benzenethiol. One common approach involves the reaction of benzenethiol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where benzenethiol and chlorine gas are continuously fed into the system. The reaction mixture is then subjected to distillation to isolate the desired product. The process is optimized to achieve high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorobenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups, using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of 2,3,4-trichlorobenzene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trichlorobenzenethiol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
2,3,4-Trichlorobenzenethiol is structurally similar to other halogenated benzenethiols, such as 2,4,5-trichlorobenzenethiol and 2,5-difluoro-3,4,6-trichlorobenzenethiol. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of three chlorine atoms at specific positions on the benzene ring contributes to its distinct reactivity and applications.
Comparison with Similar Compounds
2,4,5-Trichlorobenzenethiol
2,5-Difluoro-3,4,6-trichlorobenzenethiol
1,2,4-Trifluorotrichlorobenzene
Properties
CAS No. |
27941-98-6 |
|---|---|
Molecular Formula |
C6H3Cl3S |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
2,3,4-trichlorobenzenethiol |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI Key |
PJFUHFZHSSLCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


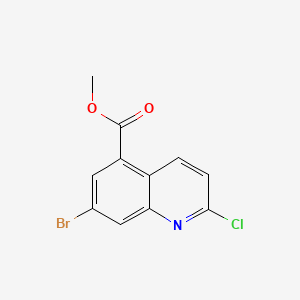

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
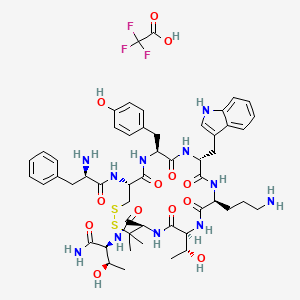
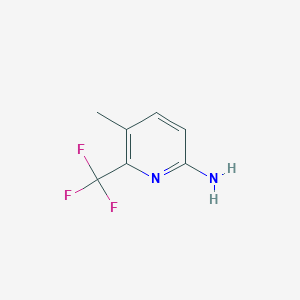

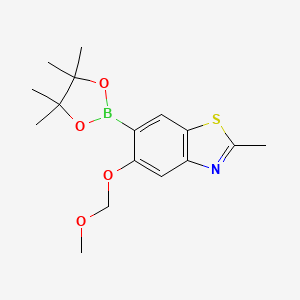
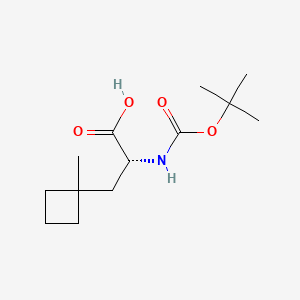

![6-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15362667.png)


